- Preparation of N-acyl-amino acid derivatives for controlling function of GPR34 receptor as antagonists or inverse agonists, World Intellectual Property Organization, , ,
Cas no 907945-87-3 (Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate)
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (ACI)
- SY039831
- 6-Bromo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- AKOS015834033
- Ethyl6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
- 907945-87-3
- BS-24801
- DTXSID00649978
- SCHEMBL3499769
- MFCD09475851
- AC7199
- CS-0089706
- Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate
-
- MDL: MFCD09475851
- Inchi: 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3
- InChI Key: KFYZFJNFCVMAEH-UHFFFAOYSA-N
- SMILES: O=C(C1=CN2C(C=C(C)C(=C2)Br)=N1)OCC
Computed Properties
- Exact Mass: 282.00000
- Monoisotopic Mass: 282.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 43.6Ų
Experimental Properties
- PSA: 43.60000
- LogP: 2.58190
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 220932-5g |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, 95% min |
907945-87-3 | 95% | 5g |
$731.00 | 2023-09-06 | |
| Matrix Scientific | 220932-25g |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, 95% min |
907945-87-3 | 95% | 25g |
$2193.00 | 2023-09-06 | |
| Fluorochem | 212774-1g |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 212774-5g |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 95% | 5g |
£438.00 | 2022-03-01 | |
| Fluorochem | 212774-10g |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 95% | 10g |
£750.00 | 2022-03-01 | |
| TRC | E900458-100mg |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E900458-250mg |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 250mg |
$98.00 | 2023-05-18 | ||
| TRC | E900458-500mg |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | E900458-1g |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 1g |
$207.00 | 2023-05-18 | ||
| Alichem | A029193013-10g |
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
907945-87-3 | 95% | 10g |
$581.40 | 2023-08-31 |
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Production Method
Production Method 1
1.2 Solvents: Ethanol ; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Raw materials
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Preparation Products
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Suppliers
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate (CAS No. 907945-87-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate (CAS No. 907945-87-3) is a highly valuable intermediate in the field of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its unique structural framework, has garnered significant attention due to its potential applications in drug discovery and medicinal chemistry.
The molecular structure of Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate consists of an imidazopyridine core, which is a fused heterocyclic system comprising an imidazole ring and a pyridine ring. The presence of a bromo substituent at the 6-position and a methyl group at the 7-position enhances its reactivity, making it an attractive building block for further chemical modifications. The carboxylate ester group at the 2-position provides additional versatility for functionalization, allowing for diverse derivatization strategies.
In recent years, there has been a surge in research focusing on imidazopyridine derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The bromo and methyl substituents in Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate serve as key handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures and have been widely employed in the synthesis of biologically active molecules.
One of the most compelling aspects of Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate is its utility in generating libraries of novel compounds for high-throughput screening. The ability to rapidly modify the core structure while maintaining bioactivity makes it an indispensable tool for medicinal chemists. For instance, recent studies have demonstrated its application in the development of kinase inhibitors, where the imidazopyridine scaffold acts as a hinge-binding motif. By leveraging the reactivity of the bromo and ester groups, researchers have been able to generate potent and selective inhibitors with significant therapeutic potential.
The synthesis of Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate typically involves multi-step organic transformations starting from readily available precursors. The introduction of the bromo and methyl groups is often achieved through halogenation and alkylation reactions, respectively. The final step involves esterification to yield the desired product. This synthetic route highlights the compound's accessibility and scalability, which are crucial factors in industrial applications.
The pharmacological profile of derivatives derived from Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate has been extensively studied. Preclinical data suggest that these compounds exhibit inhibitory activity against various targets relevant to human diseases. For example, certain derivatives have demonstrated efficacy in preclinical models of cancer by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, there is growing evidence indicating their potential in modulating inflammatory responses, making them promising candidates for treating chronic inflammatory diseases.
The versatility of Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate extends beyond its role as a synthetic intermediate. It also serves as a scaffold for exploring structure-activity relationships (SAR), enabling researchers to fine-tune the biological properties of derived compounds. By systematically varying substituents on the core imidazopyridine ring, scientists can gain insights into how different structural features influence bioactivity. This approach has been instrumental in optimizing lead compounds for further development.
In conclusion, Ethyl 6-bromo-7-methylimidazo1,2-apyridine-2-carboxylate (CAS No. 907945-87-3) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents. As ongoing research continues to uncover new applications and biological activities associated with imidazopyridine derivatives, the importance of this intermediate is likely to grow even further.
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